molecular formula C14H15N5 B6267401 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline CAS No. 1006348-74-8

4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline

Cat. No.: B6267401
CAS No.: 1006348-74-8
M. Wt: 253.3
InChI Key:
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Description

4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with aniline under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Nitro derivatives and azo compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole and aniline derivatives.

Scientific Research Applications

4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline is unique due to its dual pyrazole and aniline functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

1006348-74-8

Molecular Formula

C14H15N5

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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